Cas no 98331-10-3 (N-Tert-butylfuran-2-carboxamide)
N-Tert-butylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-tert-butylfuran-2-carboxamide
- N-(tert-Butyl)furan-2-carboxamide
- N-(tert-butyl)-2-furamide
- 2-Furancarboxamide, N-(1,1-dimethylethyl)-
- N-tert-Butyl-2-furamide
- N-t-butyl-2-furancarboxamide
- ARONIS25732
- JLKDJHPRTZFHOP-UHFFFAOYSA-N
- N-(tert-butyl)-2-furylcarboxamide
- STL293566
- AK340732
- ST45054536
- 98331-10-3
- SB61336
- SCHEMBL581489
- CS-0060892
- MFCD00461170
- DB-343923
- AKOS003411137
- AS-65364
- N-Tert-butylfuran-2-carboxamide
-
- MDL: MFCD00461170
- Inchi: 1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)
- InChI Key: JLKDJHPRTZFHOP-UHFFFAOYSA-N
- SMILES: CC(NC(C1OC=CC=1)=O)(C)C
Computed Properties
- Exact Mass: 167.094628657Da
- Monoisotopic Mass: 167.094628657Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 42.2
N-Tert-butylfuran-2-carboxamide Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
N-Tert-butylfuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256059-1g |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 1g |
$354 | 2021-08-04 | |
| Chemenu | CM256059-5g |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 5g |
$1045 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N77900-100mg |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 100mg |
¥319.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N77900-250mg |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 250mg |
¥606.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N77900-1g |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 1g |
¥1510.0 | 2024-07-19 | |
| Alichem | A159003357-250mg |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 250mg |
$153.52 | 2023-08-31 | |
| Alichem | A159003357-1g |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 1g |
$375.21 | 2023-08-31 | |
| Alichem | A159003357-5g |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 5g |
$1121.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ616-250mg |
N-Tert-butylfuran-2-carboxamide |
98331-10-3 | 97% | 250mg |
1450CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ616-1g |
N-Tert-butylfuran-2-carboxamide |
98331-10-3 | 97% | 1g |
3814CNY | 2021-05-08 |
N-Tert-butylfuran-2-carboxamide Suppliers
N-Tert-butylfuran-2-carboxamide Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on N-Tert-butylfuran-2-carboxamide
Introduction to N-Tert-butylfuran-2-carboxamide (CAS No. 98331-10-3)
N-Tert-butylfuran-2-carboxamide, with the chemical formula C9H13O2 and a CAS number of 98331-10-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides derived from furan, a heterocyclic organic compound known for its diverse applications in medicinal chemistry. The presence of a tert-butyl group in its molecular structure enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The N-Tert-butylfuran-2-carboxamide structure is characterized by a furan ring substituted at the 2-position with a carboxamide group, and at the nitrogen atom of the amide group, there is a bulky tert-butyl substituent. This specific arrangement imparts unique electronic and steric properties to the molecule, which are highly relevant in the design of bioactive compounds. The tert-butyl group not only provides steric hindrance but also influences the molecule's solubility and metabolic stability, which are critical factors in drug development.
In recent years, there has been growing interest in N-Tert-butylfuran-2-carboxamide due to its potential applications in the synthesis of novel pharmaceutical agents. The furan moiety is particularly noteworthy as it is commonly found in natural products and bioactive molecules, including several FDA-approved drugs. The ability to modify this core structure allows chemists to explore a wide range of pharmacological activities. For instance, derivatives of furan have shown promise in treating various diseases, including neurological disorders and inflammatory conditions.
One of the most compelling aspects of N-Tert-butylfuran-2-carboxamide is its role as a building block in medicinal chemistry. The carboxamide functionality can be further modified through various chemical reactions, such as coupling with amines or hydroxyl groups, to create more complex scaffolds. These modifications are essential for optimizing drug-like properties such as bioavailability, binding affinity, and metabolic clearance. The N-Tert-butylfuran-2-carboxamide scaffold has been employed in the development of inhibitors targeting enzymes involved in cancer metabolism, showcasing its versatility in drug discovery.
The synthesis of N-Tert-butylfuran-2-carboxamide typically involves multi-step organic reactions starting from commercially available furan derivatives. A common synthetic route includes the formation of an intermediate ester followed by conversion to the amide using ammonia or an amine derivative. The tert-butyl group is introduced through nucleophilic substitution or other suitable methods that preserve the integrity of the furan ring. Advanced techniques such as flow chemistry have also been explored to improve yield and purity, aligning with modern pharmaceutical manufacturing standards.
The pharmacological significance of N-Tert-butylfuran-2-carboxamide has been highlighted in several recent studies. Researchers have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Additionally, structural analogs have shown potential as kinase inhibitors, contributing to advancements in targeted cancer therapies. These findings underscore the importance of N-Tert-butylfuran-2-carboxamide as a lead compound for further drug development.
In conclusion, N-Tert-butylfuran-2-carboxamide (CAS No. 98331-10-3) represents a fascinating compound with significant implications in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new derivatives and synthetic methodologies, the potential uses of this compound are likely to expand further, reinforcing its role in modern drug discovery and development.
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